![molecular formula C15H18FNO2 B2833542 Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-17-3](/img/structure/B2833542.png)
Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
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Description
The compound is a derivative of methylphenidate, a central nervous system (CNS) stimulant of the phenethylamine and piperidine classes . It contains a bicyclic pentane group, a fluoromethylphenyl group, and an acetate group attached to an amino group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds undergo reactions at the benzylic position, which can be resonance stabilized . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Mechanism of Action
The mechanism of action is not clear without more specific information on the compound. If it is indeed a derivative of methylphenidate, it may act as a CNS stimulant. Methylphenidate works by blocking the reuptake of norepinephrine and dopamine, increasing their concentrations in the synaptic cleft .
Future Directions
properties
IUPAC Name |
methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-9-3-4-10(11(16)5-9)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJNMFVUGQJTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)OC)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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